Bis(4-methyloctyl) phthalate

Description

Overview of Phthalate (B1215562) Esters as Industrial Additives

Phthalate esters are diesters of phthalic acid and are synthesized by the reaction of phthalic anhydride (B1165640) with an excess of a chosen alcohol. wikipedia.org This versatility in alcohol selection allows for the production of a wide array of phthalates with varying properties tailored to specific applications. They are broadly categorized into low molecular weight (LMW) and high molecular weight (HMW) phthalates based on the length of their alkyl chains. LMW phthalates are typically used in applications such as coatings, adhesives, and personal care products, while HMW phthalates are predominantly used as plasticizers for PVC in a vast range of products, including electrical cables, flooring, and automotive interiors. jinlichemical.com The mechanism of plasticization involves the phthalate molecules embedding themselves between the polymer chains, which reduces the intermolecular forces and allows for greater flexibility. jinlichemical.com

Contextualization of Bis(4-methyloctyl) Phthalate within Branched-Chain Phthalate Research

This compound belongs to the subgroup of branched-chain HMW phthalates. These compounds are characterized by non-linear alkyl chains, which can influence their physical and chemical properties, including their efficacy as plasticizers and their environmental behavior. Research into branched-chain phthalates has been driven by the need to find alternatives to commonly used linear phthalates and to understand the structure-property relationships that govern their performance and environmental fate. The branching of the alkyl chain can affect properties such as viscosity, volatility, and migration rates from the polymer matrix.

Historical Development of Phthalate Research Directions

The history of phthalate research began with a focus on their synthesis and application as effective plasticizers. wikipedia.org Early research was primarily concerned with optimizing their performance in various polymers. However, from the mid-20th century onwards, the focus of phthalate research began to shift. Growing awareness of environmental and health considerations led to investigations into the potential for phthalates to leach from products into the environment and the potential for human exposure. nih.gov This shift was marked by the development of more sophisticated analytical techniques capable of detecting trace levels of phthalates and their metabolites in various environmental and biological matrices. researchgate.net Research directions then expanded to include studies on the environmental fate, transport, and toxicology of these compounds, with a particular interest in their potential as endocrine-disrupting chemicals. nih.gov This has led to regulations on the use of certain phthalates in consumer products, particularly those intended for children. jinlichemical.com

Significance of this compound Studies in Current Environmental and Analytical Chemistry

The study of specific branched-chain phthalates like this compound is significant in the fields of environmental and analytical chemistry for several reasons. Firstly, understanding the environmental occurrence and fate of individual phthalate isomers is crucial for accurate environmental risk assessment. researchgate.netnih.gov The unique structure of this compound may lead to distinct patterns of environmental distribution and persistence compared to other phthalates. Secondly, the development of precise analytical methods for the detection and quantification of this compound is essential for monitoring its presence in environmental samples such as water, soil, and air, as well as in consumer products. researchgate.net Chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary tools used for this purpose. gcms.czgovst.edu Research in this area contributes to a more comprehensive understanding of the environmental burden of this specific compound and informs the development of more effective monitoring and regulatory strategies.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C26H42O4 |

| Molecular Weight | 418.6 g/mol |

| CAS Number | 85391-50-0 |

| Predicted XlogP | 9.6 |

Data sourced from PubChemLite. uni.lu

The branched nature of the 4-methyloctyl chains is expected to influence its physical state, likely rendering it a viscous liquid at room temperature, similar to other HMW phthalates. nacchemical.com Its high molecular weight and predicted high octanol-water partition coefficient (XlogP) suggest low water solubility and a tendency to sorb to organic matter in the environment. uni.lu

Industrial Applications and Research Focus

The primary industrial application of high molecular weight branched-chain phthalates like this compound is as a plasticizer for polymers, most notably PVC. The branched alkyl chains can impart specific properties to the final product, such as improved flexibility at low temperatures and reduced volatility compared to some linear phthalates.

General Applications of Branched-Chain Phthalates:

Flexible PVC: Used in a wide array of products including:

Automotive interiors: dashboards, door panels, and seating.

Building and construction: flooring, wall coverings, and roofing membranes.

Wire and cable insulation: providing flexibility and electrical resistance.

Other Polymers: Can also be used in other polymer systems where increased flexibility is desired.

Research into specific branched-chain phthalates is often driven by the need to understand their performance characteristics and to identify potential replacements for phthalates that have come under regulatory scrutiny.

Analytical Methodologies in Environmental and Material Science

The detection and quantification of this compound in various matrices rely on advanced analytical techniques, primarily chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of phthalates. gcms.cz The method involves separating the components of a mixture in the gas phase followed by detection and identification based on their mass-to-charge ratio.

Sample Preparation: Extraction of the analyte from the sample matrix (e.g., soil, water, polymer) is a critical first step.

Chromatographic Separation: A capillary column is used to separate this compound from other compounds in the sample. The choice of the stationary phase is important for achieving good resolution. gcms.cz

Mass Spectrometric Detection: Provides high selectivity and sensitivity, allowing for the identification and quantification of the target compound even at low concentrations. The characteristic fragmentation pattern of this compound in the mass spectrometer is used for its identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable tool for the analysis of phthalates, particularly for those that are thermally labile or have high boiling points. govst.edu

Separation Principle: Separation is achieved in the liquid phase on a column packed with a stationary phase.

Detection: UV detectors are commonly used for phthalate analysis, as the phthalic acid moiety provides a chromophore. govst.edu More advanced detectors, such as mass spectrometers (LC-MS), offer higher sensitivity and specificity.

The development of robust and validated analytical methods is crucial for monitoring the presence of this compound in the environment and in consumer products, thereby contributing to a better understanding of potential exposure and environmental impact.

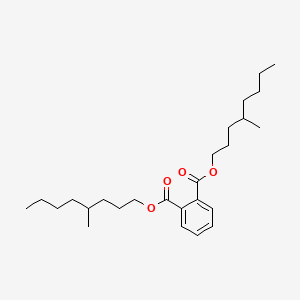

Structure

2D Structure

Properties

CAS No. |

85391-50-0 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

bis(4-methyloctyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H42O4/c1-5-7-13-21(3)15-11-19-29-25(27)23-17-9-10-18-24(23)26(28)30-20-12-16-22(4)14-8-6-2/h9-10,17-18,21-22H,5-8,11-16,19-20H2,1-4H3 |

InChI Key |

YWWKENIVKIAFNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Pathways of Bis 4 Methyloctyl Phthalate

Catalytic Systems in Phthalate (B1215562) Esterification

A variety of catalysts can be employed to facilitate the esterification process. These can be broadly categorized as Brønsted acids, Lewis acids, and organometallic compounds.

Acid Catalysts: Traditional acid catalysts such as sulfuric acid and p-toluenesulfonic acid (pTSA) have been used for phthalate ester synthesis. google.comgoogle.com While effective, they can sometimes lead to the formation of undesirable byproducts, including dialkyl ethers. google.com Methanesulfonic acid has also been described as an effective esterification catalyst. google.com

Organometallic Catalysts: Titanium-based catalysts, particularly tetra-alkyl titanates like tetra-isopropyl titanate (TIPT), are frequently used in the commercial production of phthalate esters. google.com These catalysts offer advantages such as high activity and reduced formation of byproducts compared to strong acid catalysts. google.com During the reaction, the alcohol of the titanate catalyst is exchanged with the reactant alcohol, liberating the original alcohol from the catalyst. google.com Zirconium and tin alcoholates, carboxylates, and chelates are also utilized as esterification catalysts. google.com

Optimization of Reaction Conditions for Bis(4-methyloctyl) Phthalate Synthesis

To maximize the yield and purity of this compound, several reaction conditions must be carefully controlled.

Temperature: The esterification reaction is typically carried out at elevated temperatures, generally ranging from 130°C to 250°C. google.comnih.gov The optimal temperature profile can depend on the specific catalyst, the progress of the reaction, and the reactants involved. google.com

Reactant Molar Ratio: An excess of the alcohol is commonly used to drive the equilibrium towards the formation of the diester. A molar excess of 5 to 50% of the alcohol is often employed. google.com

Catalyst Concentration: The amount of catalyst used is a critical parameter. For acid catalysts, a concentration of 0.5 to 5 mol% based on the carboxy groups is typical. google.com

Water Removal: Water is a byproduct of the esterification reaction. Its continuous removal from the reaction mixture is crucial to shift the equilibrium towards the product side and achieve high conversion rates. This is often accomplished by techniques such as azeotropic distillation.

Below is an interactive table summarizing typical reaction conditions for phthalate ester synthesis.

| Parameter | Typical Range | Notes |

| Temperature | 130°C - 250°C | Dependent on catalyst and reactants. google.comnih.gov |

| Alcohol Molar Excess | 5% - 50% | Drives equilibrium towards diester formation. google.com |

| Catalyst Concentration | 0.5 - 5 mol% (acid catalysts) | Varies with the type of catalyst used. google.com |

| Pressure | Atmospheric | Can be varied depending on the process. google.com |

Precursor Alcohol Production and Isomerization in Branched Phthalate Synthesis

Isomer Specificity in Alcohol Feedstocks for Bis(4-methyloctyl) Phthalate (B1215562)

The term "isononyl alcohol" often refers to a complex mixture of C9 alcohol isomers rather than a single compound. nih.gov The oxo process, a common industrial method for producing these alcohols, can generate a variety of branched isomers. For the synthesis of bis(4-methyloctyl) phthalate, a feedstock rich in 4-methyloctanol is required. The presence of other isomers, such as 5-methyloctanol or 3,6,6-trimethylhexanol, can lead to the formation of a mixture of different phthalate esters, which may alter the final properties of the product. google.com For instance, diisononyl phthalate (DINP) is a complex mixture of diesters with C8-C10 alkyl side chains, with 4-methyloctanol being a significant isomer in some commercial grades. nih.gov The synthesis of 4-methyloctanol can be achieved through various chemical routes, including the reduction of 4-methyloctanoic acid. chemicalbull.com

Environmental Fate and Transformation Mechanisms of Bis 4 Methyloctyl Phthalate

Biodegradation Pathways and Kinetics

The biodegradation of bis(4-methyloctyl) phthalate (B1215562) is a multi-step process initiated by the microbial breakdown of its ester bonds, followed by the transformation of the resulting intermediates. The rate of this degradation is generally slower compared to that of lower molecular weight, linear phthalates due to the steric hindrance presented by its branched alkyl chains. sfu.caresearchgate.netnih.govcapes.gov.br

A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade phthalate esters. researchgate.netd-nb.infojmb.or.krnih.gov While specific studies on bis(4-methyloctyl) phthalate are limited, the degradation mechanisms can be inferred from studies on structurally similar high molecular weight phthalates like di-isononyl phthalate (DINP), which is also a C9 phthalate mixture. epa.govresearchgate.net The initial and rate-limiting step in the biodegradation of these phthalates is the enzymatic hydrolysis of the ester linkages. researchgate.netd-nb.info

Following or in conjunction with hydrolysis, oxidative pathways play a crucial role in the transformation of the alkyl side chains. epa.gov For branched phthalates like this compound, cytochrome P450 monooxygenases can initiate ω- and ω-1 hydroxylation of the alkyl chain. This introduces hydroxyl groups, which can then be further oxidized to ketones and carboxylic acids. nih.gov This oxidative attack can occur on the monoester, leading to a variety of oxidized metabolites before the final cleavage to phthalic acid. Studies on the closely related DINP have identified hydroxylated and carboxylated metabolites, suggesting that similar side-chain oxidation pathways are highly probable for this compound. epa.govnih.gov

The rate at which this compound biodegrades in the environment is not solely dependent on the microbial enzymatic machinery but is also significantly influenced by several physicochemical and biological factors.

| Factor | Influence on Biodegradation Rate | References |

| Temperature | Biodegradation rates generally increase with temperature up to an optimal point for the specific microbial community. Lower temperatures significantly slow down degradation. | nih.govjmb.or.krplos.orgcanada.ca |

| Aerobic/Anaerobic Conditions | Aerobic degradation is typically much faster and more complete than anaerobic degradation. Under anaerobic conditions, degradation is significantly slower and may be incomplete. | epa.govresearchgate.netwur.nlnih.gov |

| Microbial Community Structure | The presence and abundance of microbial species capable of producing the necessary esterases and oxidative enzymes are crucial. Acclimated microbial communities from contaminated sites often show higher degradation rates. | sfu.cajmb.or.krresearchgate.net |

| pH | The optimal pH for the activity of phthalate-degrading enzymes is generally near neutral (pH 7.0-8.0). Deviations from this range can inhibit microbial activity and reduce degradation rates. | nih.govplos.org |

| Bioavailability | As a hydrophobic compound, this compound tends to adsorb to sediment and soil particles, which can limit its availability to microorganisms and thus slow down its degradation. | sfu.cacanada.ca |

The stepwise degradation of this compound results in the formation of several intermediate metabolites. Based on the degradation pathways of structurally similar C9 phthalates like DINP, the following metabolites are expected to be formed in the environment. epa.govnih.govisotope.com

| Metabolite | Formation Pathway |

| Mono(4-methyloctyl) phthalate (M4MOP) | First hydrolytic cleavage of the diester. |

| Phthalic Acid | Second hydrolytic cleavage of the monoester. |

| 4-Methyloctanol | Released during the hydrolytic cleavage of the ester bonds. |

| Mono-(4-methyl-7-hydroxyoctyl) phthalate | Oxidative hydroxylation of the alkyl side chain of the monoester. |

| Mono-(4-methyl-7-oxooctyl) phthalate | Further oxidation of the hydroxylated side chain of the monoester. |

| Mono-(4-methyl-7-carboxyheptyl) phthalate | Further oxidation of the oxo-metabolite, leading to a carboxylated side chain. |

Ultimately, under aerobic conditions, these intermediate metabolites can be further broken down, with the phthalic acid ring being cleaved and the entire molecule being mineralized to carbon dioxide and water. nih.gov

While specific environmental fate data for this compound is limited, its behavior can be effectively understood by examining its close structural analogue and isomer, diisononyl phthalate (DINP). As commercial DINP is a complex mixture of C9-branched isomers, including various methyloctyl phthalates, its environmental properties provide a strong basis for assessing the fate and transformation of this compound. industrialchemicals.gov.au

Advanced Analytical Methodologies for Bis 4 Methyloctyl Phthalate Research

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to ensure reliable analytical results, as it involves extracting the target analyte from the sample matrix and removing interfering substances. thermofisher.com The choice of extraction technique is paramount and is often dictated by the sample type, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of phthalates from liquid samples. thermofisher.commdpi.com It relies on the partitioning of analytes between a liquid sample and a solid stationary phase (the sorbent). dphen1.com The process involves passing the sample through an SPE cartridge containing the sorbent, which retains the phthalates. Interfering compounds are washed away, and the retained phthalates are then eluted with a small volume of an appropriate organic solvent. thermofisher.com

Several types of sorbents are used for phthalate (B1215562) extraction, with C18 (octadecyl-bonded silica) being a common choice for its effectiveness in retaining non-polar compounds like phthalates from polar matrices such as water. thermofisher.com Recent research has also explored novel adsorbents like covalent organic frameworks (COFs), which have shown high recovery rates and reusability for phthalate ester extraction. mdpi.com Automated SPE systems can process multiple samples, reducing manual labor and improving reproducibility. thermofisher.com

| Parameter | Condition | Reference |

|---|---|---|

| SPE Sorbent | C18 or Resin-based Covalent Organic Frameworks (COFs) | thermofisher.commdpi.com |

| Sample Pretreatment | Addition of methanol and sulfuric acid for water samples | thermofisher.com |

| Conditioning Solvent | Methanol | thermofisher.com |

| Elution Solvent | n-hexane–acetone (1:1, v/v) | researchgate.net |

| Reported Recovery | 97.99–100.56% (Water), 97.93–100.23% (Beverage) | mdpi.com |

Liquid-Liquid Extraction (LLE) is a conventional and effective method for extracting phthalates based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The process involves vigorous mixing of the sample with an organic solvent; the hydrophobic phthalates partition into the organic phase, which is then separated from the aqueous phase for analysis. researchgate.net

The efficiency of LLE depends on several factors, including the choice of extraction solvent, the solvent-to-sample volume ratio, pH, and ionic strength. researchgate.net Sometimes, a salting-out effect is employed, where an inorganic salt is added to the aqueous phase to decrease the solubility of the organic solvent in water and enhance the partitioning of the analyte into the organic phase. researchgate.net While effective, LLE can be labor-intensive and may consume larger volumes of organic solvents compared to SPE. thermofisher.comresearchgate.net

| Parameter | Condition/Solvent | Reference |

|---|---|---|

| Extraction Solvent | Water-soluble organic solvents (e.g., Propanol) with inorganic salts | researchgate.net |

| Salting-out Agent | Ammonium sulfate | researchgate.net |

| Key Advantages | Easy phase separation, rapid partition equilibrium, good compatibility with HPLC | researchgate.net |

| Reported Recoveries | Generally >80% | researchgate.net |

The complexity of the sample matrix significantly influences the choice and optimization of the extraction method for Bis(4-methyloctyl) phthalate.

Water: For aqueous samples like river water or bottled beverages, direct analysis is often not possible due to low analyte concentrations. researchgate.net SPE is a preferred method for its ability to handle large sample volumes and provide high enrichment factors. mdpi.comresearchgate.net LLE is also applicable, especially when modified with salting-out agents to improve phase separation and extraction efficiency. researchgate.net

Sediment and Dust (Solid Matrices): Solid samples require an initial extraction step to transfer the analytes into a liquid solvent before cleanup. Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to rapidly extract phthalates from solid and semisolid samples using minimal solvent. thermofisher.com

| Matrix | Primary Challenge | Common Extraction Technique(s) | Reference |

|---|---|---|---|

| Water/Beverages | Low analyte concentration | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | mdpi.comresearchgate.net |

| Sediment/Soil/Dust | Strong analyte-matrix binding | Accelerated Solvent Extraction (ASE) | thermofisher.com |

| Biota (tissues, fluids) | Complex matrix with interfering substances (lipids, proteins) | SPE, LLE (often preceded by hydrolysis) | nih.gov |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the extract before detection and quantification. researchgate.net Gas chromatography and liquid chromatography are the two most powerful and widely used separation techniques for phthalate analysis. gcms.cz

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a standard and highly effective method for the separation and identification of volatile and semi-volatile compounds like phthalates. gcms.czoregonstate.edu In GC, the sample extract is vaporized and carried by an inert gas (carrier gas) through a long, thin column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. gcms.cz

The choice of the GC column's stationary phase is critical for achieving good resolution between different phthalates, especially isomers which can be difficult to separate. gcms.cz Fused silica capillary columns with non-polar or mid-polar stationary phases, such as those with 5% diphenyl / 95% dimethyl polysiloxane, are commonly used. gcms.czoregonstate.edu GC-MS offers excellent sensitivity and specificity, as the mass spectrometer can provide structural information for definitive compound identification, often using selected ion monitoring (SIM) mode to enhance sensitivity for target analytes. oregonstate.edupeakscientific.com

| Parameter | Typical Setting/Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | gcms.czpeakscientific.com |

| Column Type | Rtx-440, Rxi-XLB, DB-5MS | gcms.czoregonstate.edu |

| Carrier Gas | Helium or Hydrogen | peakscientific.com |

| Injection Mode | Splitless | nih.gov |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) | oregonstate.edupeakscientific.com |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of phthalates. govst.edu It is particularly well-suited for less volatile, high-molecular-weight phthalates and for phthalate metabolites, which are often more polar. nih.gov In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. govst.edu

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water with methanol or acetonitrile), is the most common mode for phthalate analysis. nih.govgovst.edunih.gov Separation is based on the hydrophobic interactions between the phthalates and the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS). nih.govnih.gov LC-MS/MS is a powerful tool for analyzing complex biological samples, allowing for the simultaneous detection of multiple phthalate metabolites with high accuracy. nih.gov

| Parameter | Typical Setting/Condition | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC), LC-Tandem Mass Spectrometry (LC-MS/MS) | nih.govgovst.edu |

| Column Type | Reversed-phase C18 | nih.govgovst.edunih.gov |

| Mobile Phase | Gradient of water and methanol/acetonitrile | nih.govgovst.edu |

| Detection | UV (e.g., at 230 nm), Mass Spectrometry (MS/MS) | nih.govgovst.edunih.gov |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern analytical methodologies for the detection and quantification of this compound. The choice of mass spectrometric technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

GC-Mass Spectrometry (GC-MS/MS, GC-Q-TOF)

Gas chromatography-mass spectrometry is a well-established technique for the analysis of semi-volatile compounds like this compound. The chromatographic separation of phthalate isomers can be challenging, and the mass spectrometric detection often has to contend with common fragment ions.

GC-Q-TOF: Gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC-Q-TOF) provides high-resolution accurate mass data, which is invaluable for the confident identification of target compounds and for the structural elucidation of unknown substances. nih.gov The high mass accuracy allows for the determination of the elemental composition of ions, which helps in distinguishing the target analyte from co-eluting matrix components with the same nominal mass. nih.gov This is particularly useful in complex matrices where isobaric interferences are common.

A hypothetical table of GC-MS parameters for the analysis of long-chain phthalates is presented below, based on typical analytical conditions.

| Parameter | Setting |

| GC Column | DB-35ms, 20 m x 0.18 mm x 0.18 µm |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100°C, ramp to 320°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Triple Quadrupole (for MS/MS) or Q-TOF |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or High-Resolution Full Scan |

This table represents typical parameters and may require optimization for specific applications.

LC-Mass Spectrometry (LC-MS/MS, UPLC-QTOF-MS)

Liquid chromatography-mass spectrometry offers a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds.

LC-MS/MS: LC coupled with tandem mass spectrometry is a highly sensitive and selective technique for the quantification of phthalates and their metabolites in various matrices. nih.govsciex.com Electrospray ionization (ESI) is a common ionization source used for this purpose. nih.gov Similar to GC-MS/MS, LC-MS/MS in MRM mode is employed for quantification. s4science.at For many phthalates, the protonated molecule [M+H]⁺ serves as the precursor ion, which then fragments to produce characteristic product ions, often including the m/z 149 ion. sciex.com

UPLC-QTOF-MS: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides high-resolution separation and accurate mass detection. nih.gov This combination is well-suited for the analysis of complex samples and for identifying unknown phthalates and their metabolites. longdom.org The high resolving power of the TOF analyzer allows for the separation of ions with very close m/z values, which is beneficial in complex biological or environmental samples. nih.gov

Below is a table summarizing typical LC-MS parameters for phthalate analysis.

| Parameter | Setting |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and methanol or acetonitrile with ammonium acetate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Triple Quadrupole (for MS/MS) or Q-TOF |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or High-Resolution Full Scan |

This table represents typical parameters and may require optimization for specific applications.

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Analysis

High-resolution mass spectrometry (HRMS), including Orbitrap and TOF technologies, is a powerful tool for non-targeted analysis, enabling the screening of a wide range of environmental contaminants, including plasticizers, without the need for reference standards for every compound. nist.govnih.gov In a non-targeted workflow, the HRMS instrument acquires high-resolution full-scan mass spectra of a sample. mdpi.com The resulting data is then processed using sophisticated software to detect features (i.e., ions with a specific m/z and retention time) and tentatively identify compounds by comparing their accurate mass and isotopic patterns to chemical databases. nist.govresearchgate.net

The identification of a compound like this compound in a non-targeted analysis would involve:

Detection of a feature corresponding to its accurate mass.

Determination of its elemental composition from the accurate mass.

Comparison of this information with chemical databases.

Further confirmation through the analysis of its fragmentation pattern (MS/MS) and comparison with in-silico fragmentation tools or spectral libraries. researchgate.net

This approach is particularly valuable for identifying emerging contaminants and transformation products that are not included in routine targeted analyses. nih.gov

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high accuracy and precision. nih.gov This technique involves spiking a sample with a known amount of a stable isotopically labeled analog of the target analyte to serve as an internal standard. nih.gov Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis, thus compensating for any analyte loss or matrix effects. nih.govnih.gov

For this compound, an appropriate isotopically labeled internal standard would be required. Research on the metabolites of di-iso-nonyl phthalate (DINP) has identified 4-methyloctanol-1 as a significant component of the alkyl side chains. nih.gov This suggests that a deuterated or ¹³C-labeled version of this compound could be synthesized and used for accurate quantification. The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. nih.gov

Quality Assurance and Quality Control in Phthalate Analysis

The ubiquitous nature of phthalates in the laboratory environment presents a significant challenge for trace analysis, making stringent quality assurance and quality control (QA/QC) measures essential to obtain reliable data. europa.eumdpi.com

Addressing Background Contamination

Background contamination from phthalates can originate from numerous sources within the laboratory, leading to false positives or overestimated concentrations. researchgate.netresearchgate.net Key sources include:

Plastic labware (e.g., pipette tips, tubing, containers)

Solvents and reagents

Laboratory air and dust researchgate.net

Personal care products worn by laboratory personnel researchgate.net

To mitigate this pervasive issue, a multi-faceted approach is required. The following table outlines recommended strategies to minimize background contamination during the analysis of this compound.

| Mitigation Strategy | Description |

| Use of Phthalate-Free Materials | Whenever possible, substitute plastic materials with glass, stainless steel, or other inert materials. researchgate.net |

| Solvent and Reagent Purification | Use high-purity, phthalate-free solvents. Solvents can be further purified by distillation or by passing them through activated carbon or alumina. researchgate.net |

| Glassware Treatment | Thoroughly clean all glassware with appropriate solvents and bake at high temperatures (e.g., 450 °C for several hours) to remove any adsorbed phthalates. researchgate.net |

| Procedural Blanks | Analyze procedural blanks with every batch of samples to monitor for and quantify any background contamination. europa.eu |

| Dedicated Laboratory Space | If feasible, perform phthalate analysis in a dedicated laboratory with controlled air quality and minimal plastic materials. |

| Minimizing Sample Handling | Streamline sample preparation procedures to reduce the number of steps and the potential for contamination. researchgate.net |

| Use of a Trap Column | In LC-MS systems, a trap column can be installed between the solvent mixer and the autosampler to capture phthalate contaminants from the mobile phase. chromatographyonline.com |

By implementing these rigorous QA/QC measures, laboratories can significantly reduce the risk of background contamination and ensure the accuracy and reliability of their analytical results for this compound.

Method Validation Parameters (e.g., Limits of Quantification, Precision, Recovery)

Method validation is a critical component of analytical research, ensuring the reliability and accuracy of the obtained data. For this compound, specific validated method data is not extensively available in public literature. However, based on methodologies developed for other branched-chain and long-chain phthalates, typical performance parameters can be outlined.

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For phthalates, LOQs can vary significantly depending on the analytical technique, the complexity of the sample matrix, and the sample preparation method. For instance, a gas chromatography-ion trap mass spectrometry (GC-IT/MS) method developed for the simultaneous determination of several phthalates in water reported LOQs in the range of 5–14 ng/mL mdpi.com. Another study utilizing GC-MS/MS for the analysis of plasticizers in medical infusion sets reported LOQs ranging from 54.1 to 76.3 ng/g nih.gov. For surface water analysis using UPLC-MS/MS, LOQs for certain phthalates have been reported to be as low as 10.0 to 50.0 ng L⁻¹ peerj.comresearchgate.net. Given the structural similarities, it is expected that a validated method for this compound would achieve comparable LOQs.

Precision: The precision of an analytical method describes the closeness of repeated measurements. It is typically expressed as the relative standard deviation (RSD). For phthalate analysis, acceptable RSD values are generally below 15-20%. For example, a validated UPLC-MS/MS method for several endocrine disruptors, including a phthalate, in surface water demonstrated a relative standard deviation (RSD) below 11.03% peerj.comresearchgate.net. Another study on the analysis of phthalates in pork and chicken reported precision with an RSD of less than 13% researchgate.net.

Recovery: Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the known amount of analyte that is detected. For environmental and biological samples, which often require extensive sample preparation, achieving high and consistent recovery is crucial. Methods for phthalate analysis typically report recovery rates between 80% and 120%. For instance, a study on phthalates in food packaging reported recoveries ranging from 90.2% to 111% researchgate.net. Similarly, a method for analyzing plasticizers in medical devices showed average recoveries in the range of 91.8–122% nih.gov. A UPLC-MS/MS method for endocrine disruptors reported recovery greater than 90% peerj.comresearchgate.net.

The following interactive table summarizes typical method validation parameters for phthalate analysis based on data for structurally similar compounds.

| Parameter | Analytical Technique | Matrix | Typical Value |

| Limit of Quantification (LOQ) | GC-IT/MS | Water | 5 - 14 ng/mL |

| GC-MS/MS | Medical Infusion Sets | 54.1 - 76.3 ng/g | |

| UPLC-MS/MS | Surface Water | 10.0 - 50.0 ng/L | |

| Precision (RSD) | UPLC-MS/MS | Surface Water | < 11.03% |

| LC-MS/MS | Pork and Chicken | < 13% | |

| Recovery | LC-MS/MS | Food Packaging | 90.2% - 111% |

| GC-MS/MS | Medical Infusion Sets | 91.8% - 122% | |

| UPLC-MS/MS | Surface Water | > 90% |

Development of Biomonitoring Methods for Environmental Exposure Assessment (excluding human health interpretation)

Biomonitoring provides a valuable tool for assessing the extent of environmental exposure to various chemicals. For phthalates, human biomonitoring is typically conducted by measuring the concentrations of their metabolites in urine epa.govepa.govnih.gov. This approach is preferred because phthalates are rapidly metabolized in the body, and their metabolites are more specific biomarkers of exposure than the parent compounds nih.gov.

While specific biomonitoring methods for this compound are not well-documented, the general methodology for other long-chain, branched phthalates can be applied. Upon ingestion, inhalation, or dermal absorption, this compound would likely undergo hydrolysis to its monoester, mono(4-methyloctyl) phthalate. This primary metabolite could then be further oxidized to form secondary metabolites.

The development of a biomonitoring method for this compound would involve the following key steps:

Sample Collection and Preparation: Urine is the most common matrix for phthalate biomonitoring nih.gov. Collected urine samples would be subjected to enzymatic hydrolysis to deconjugate the phthalate metabolites from their glucuronidated forms. This is followed by a sample clean-up and concentration step, often using solid-phase extraction (SPE), to remove interfering substances from the matrix.

Analytical Detection: The prepared samples would then be analyzed using highly sensitive and selective instrumentation, typically LC-MS/MS or GC-MS/MS. These techniques allow for the separation and quantification of the target metabolites, even at very low concentrations. The use of tandem mass spectrometry (MS/MS) is crucial for distinguishing between different phthalate metabolites and minimizing interferences from the complex urine matrix.

Quantification: Quantification is generally achieved using isotope dilution, where a known amount of a stable isotope-labeled internal standard corresponding to each target metabolite is added to the sample prior to preparation. This approach corrects for any loss of analyte during sample processing and for matrix effects during analysis, thereby ensuring high accuracy and precision.

The data generated from such biomonitoring studies can provide valuable information on the prevalence and levels of exposure to this compound within a population, without interpreting the potential health consequences of such exposures. These methods are essential for tracking exposure trends over time and for evaluating the effectiveness of any regulatory measures aimed at reducing environmental exposure to this compound.

Research on Applications and Replacement Strategies for Bis 4 Methyloctyl Phthalate

Role of Bis(4-methyloctyl) Phthalate (B1215562) as a Plasticizer in Polymer Science

Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably plastics. aiche.org High-molecular-weight phthalates, a category to which Bis(4-methyloctyl) phthalate belongs, are noted for their lower volatility and reduced migration potential compared to their low-molecular-weight counterparts. mdpi.com

Incorporation into Polyvinyl Chloride (PVC) and Other Plastics

This compound, with the CAS number 85391-50-0, is a diester of phthalic acid. chemicalbook.comchemicalbook.comalfa-chemistry.com Like other phthalates, it is primarily used to soften polyvinyl chloride (PVC), a polymer that is inherently rigid and brittle. ucsc.edu The incorporation of plasticizers like this compound is essential for manufacturing a vast range of flexible PVC products. mdpi.com

During the manufacturing process, the plasticizer is mixed with PVC resin, along with other additives such as stabilizers and lubricants. When heated, the plasticizer molecules solvate the PVC polymer chains, disrupting the strong polymer-polymer interactions and allowing the chains to move more freely relative to one another. This increased intermolecular spacing results in a more flexible and processable material. aiche.org Phthalates are particularly effective and widely used due to their excellent compatibility with PVC and cost-effectiveness. researchgate.net While specific studies detailing the performance of this compound are limited, its structural similarity to other C9-branched phthalates suggests its application in products requiring durability and permanence.

Non-Covalent Interactions and Migration Dynamics in Materials

The plasticizing effect of this compound is governed by non-covalent interactions between the plasticizer molecules and the polymer chains. mdpi.com These interactions are primarily van der Waals forces and hydrogen bonds. researchgate.net The phthalate molecule, with its polar ester groups and nonpolar alkyl chains, positions itself between the PVC chains, effectively shielding the electrostatic interactions between the polymer's carbon-chlorine dipoles. mdpi.com

A critical aspect of plasticizer functionality is its permanence within the polymer matrix. Since plasticizers like this compound are not chemically bonded to the PVC polymer, they can migrate out of the material over time. mdpi.com This process, known as leaching or migration, is a significant concern. sciencenews.org The migration rate is influenced by several factors:

Molecular Weight: Higher molecular weight phthalates, such as this compound (Molecular Weight: 418.61 g/mol ), generally exhibit lower migration rates than lower molecular weight phthalates like Dibutyl Phthalate (DBP). chemicalbook.commst.dkresearchgate.net This is due to their larger molecular size, which hinders their diffusion through the polymer matrix. mst.dk

Temperature: Increased temperatures enhance the mobility of both the polymer chains and the plasticizer molecules, leading to a significant increase in the migration rate. nih.govresearchgate.netnih.gov

Contact Medium: The nature of the substance in contact with the plastic influences migration. Fatty or oily substances, for example, can accelerate the leaching of lipophilic phthalates. nih.govbg.ac.rs

Polymer Morphology: The structure of the polymer itself, including its crystallinity and the presence of other additives, can affect plasticizer migration. diva-portal.org

Research indicates that the migration of high-molecular-weight phthalates like Diisononyl Phthalate (DINP) and Di(2-ethylhexyl) phthalate (DEHP) is a well-documented phenomenon, with diffusion coefficients being key parameters in predicting release rates. researchgate.net Studies have shown that migration is generally a slow process, but it is persistent and can lead to a stiffening of the material over its lifespan. diva-portal.org

Identification and Evaluation of Alternative Plasticizers

Concerns over the environmental and health aspects of certain phthalates have driven extensive research into alternative plasticizers. acs.org The ideal substitute should match the performance and cost-effectiveness of traditional phthalates while exhibiting lower migration potential and a more favorable toxicological profile. Alternatives include compounds from various chemical classes such as adipates, citrates, terephthalates, and trimellitates. researchgate.netacs.org

Comparative Studies of Migration from Materials

Numerous studies have compared the migration of alternative plasticizers to that of conventional high-molecular-weight phthalates. The migration rate is a critical performance criterion for alternatives. Generally, plasticizers with higher molecular weights and lower solubility in contact media exhibit reduced migration. mst.dk

For instance, 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), a common alternative, has been studied alongside DEHP. aiche.org Research comparing various plasticizers has shown that migration is inversely related to the molecular weight of the plasticizer. core.ac.uk Highly branched esters and polyesters are being explored as they show improved migration resistance due to their higher molecular weight and potential for entanglement with PVC chains. mdpi.com

Table 1: Comparison of Molecular Weights of Selected Plasticizers This table presents a comparison of the molecular weights of various plasticizers. Higher molecular weight is generally correlated with lower migration rates.

| Plasticizer | Abbreviation | Molecular Weight ( g/mol ) |

|---|---|---|

| Dibutyl Phthalate | DBP | 278.35 |

| Di(2-ethylhexyl) phthalate | DEHP | 390.56 |

| This compound | - | 418.61 |

| Diisononyl Phthalate | DINP | 418.61 |

| Diisodecyl Phthalate | DIDP | 446.66 |

| Tris(2-ethylhexyl) trimellitate | TOTM | 546.80 |

| 1,2-Cyclohexane dicarboxylic acid diisononyl ester | DINCH | 424.60 |

Performance-Based Assessments of Substitutes in Polymeric Systems

Replacing a plasticizer like this compound requires that the substitute provides comparable or superior performance in the final product. Key performance metrics for plasticizers in PVC include plasticizing efficiency (the amount of plasticizer needed to achieve a desired flexibility), thermal stability, low-temperature flexibility, and processability. researchgate.netresearchgate.net

Bio-based plasticizers, such as those derived from vegetable oils or citrate (B86180) esters, are a significant area of research. aiche.orgresearchgate.net For example, DOW ECOLIBRIUM™ bio-based plasticizers have been evaluated against ortho-phthalates and non-ortho-phthalates for wire and cable applications, showing it is possible to meet stringent thermal aging requirements. researchgate.net However, some alternatives may present performance trade-offs. For instance, certain non-ortho-phthalates like dioctyl terephthalate (B1205515) (DOTP) may not meet the high-temperature aging requirements for certain applications. researchgate.net Similarly, some citrate esters, while having a better toxicological profile, might exhibit higher migration rates than HMW phthalates in certain conditions. researchgate.net

Table 2: Performance Aspects of Phthalates vs. Alternatives in PVC This table summarizes general performance characteristics of different plasticizer classes in PVC applications. Performance can vary based on the specific compound and formulation.

| Plasticizer Class | Typical Performance Characteristics |

|---|---|

| High-Molecular-Weight Phthalates | Good overall balance of performance and cost, good compatibility with PVC, effective plasticizing efficiency. researchgate.net |

| Terephthalates (e.g., DOTP/DEHT) | Lower toxicity profile, good performance at low temperatures, but may have limitations in high-temperature applications. researchgate.netnih.gov |

| Trimellitates (e.g., TOTM) | Excellent performance at high temperatures, very low volatility and migration, but typically higher cost. acs.org |

| Citrates (e.g., ATBC) | Bio-based, good toxicological profile, but can have higher migration and potential odor issues in some formulations. researchgate.net |

| Cyclohexanoates (e.g., DINCH) | Good toxicological data, widely used in sensitive applications, good processability. aiche.org |

Research on Material Design to Minimize Phthalate Release

Beyond replacing plasticizers, another research focus is on modifying the material itself to reduce or prevent phthalate migration. These strategies aim to "lock" the plasticizer within the polymer matrix.

One approach involves increasing the molecular weight of the plasticizer to the point where it becomes a "polymeric plasticizer." These are polyesters with molecular weights in the thousands, which have extremely low migration rates due to their significant chain entanglement with the PVC matrix. mdpi.comnih.gov

Another innovative strategy is to chemically bond the plasticizer to the polymer backbone. Research has demonstrated that by modifying a phthalate like DEHP with a sulfur-containing group, it can be covalently bonded to the PVC chain. sciencenews.org This method effectively eliminates migration, as the plasticizer is no longer a separate molecule that can diffuse out. sciencenews.org However, such modifications can alter the final properties of the plastic, potentially making it more leathery than rubbery. sciencenews.org

Surface modification is also a viable technique. Applying a surface treatment, such as oxygen plasma, can create a barrier layer that reduces the rate at which plasticizer molecules can leach from the bulk material to the surface. nih.govresearchgate.net This method has been shown to be effective in preventing or reducing the leaching of phthalates like DBP from PVC films. nih.gov

Regulatory Science and Environmental Management Research Pertaining to Bis 4 Methyloctyl Phthalate

Global and Regional Regulatory Frameworks and Their Influence on Production and Use

Publicly available information from major global and regional regulatory bodies does not indicate specific regulations targeting the production and use of Bis(4-methyloctyl) phthalate (B1215562). Regulatory actions concerning phthalates have predominantly focused on a specific list of well-studied, high-production-volume compounds.

For instance, the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation restricts several phthalates, such as Bis(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisobutyl phthalate (DIBP), in many consumer articles due to their classification as toxic to reproduction. ineris.frfoodpackagingforum.orgfoodpackagingforum.orgfoodpackagingforum.org Similarly, in the United States, the Consumer Product Safety Improvement Act (CPSIA) permanently prohibits certain phthalates in any amount greater than 0.1 percent in children's toys and specific child care articles. The U.S. Environmental Protection Agency (EPA) also conducts risk evaluations for several high-priority phthalates under the Toxic Substances Control Act (TSCA). epa.govfda.gov

However, Bis(4-methyloctyl) phthalate is not explicitly named in these prominent regulatory lists. The influence of these general phthalate regulations on the production and use of this compound is therefore indirect, potentially influencing market trends towards or away from less-regulated alternatives. There is no specific data available to quantify this influence.

Research into Monitoring Programs for Environmental Concentrations

Specific environmental monitoring programs for this compound have not been widely documented in scientific literature. Large-scale environmental monitoring and human biomonitoring studies tend to focus on the phthalates that are under regulatory scrutiny. nih.gov

While there is a lack of data on the environmental concentrations of this compound itself, a closely related isomer, Bis(4-methyl-2-pentyl) phthalate , is listed as a target analyte in the U.S. EPA's analytical method 8061A for determining phthalate esters in environmental samples by gas chromatography. This inclusion suggests that there is regulatory interest in monitoring for this class of branched-chain phthalates, but published findings on its environmental concentrations remain scarce.

Methodologies for Environmental Risk Assessment (excluding human health)

There is a significant gap in the scientific literature regarding environmental risk assessments conducted specifically for this compound. Methodologies for assessing the ecological risk of chemicals are well-established, but their application to this particular compound is not documented in publicly accessible research.

Standard environmental risk assessments for phthalates typically involve evaluating potential risks to aquatic organisms (like algae, crustaceans, and fish) and sediment-dwelling organisms. researchgate.netresearchgate.netplos.orgnih.gov This process compares measured or predicted environmental concentrations (MEC or PEC) with predicted no-effect concentrations (PNEC) to determine a risk quotient (RQ). plos.orgnih.gov Without monitoring data and ecotoxicity studies for this compound, a quantitative environmental risk assessment cannot be performed.

Development of Remediation Strategies for Environmental Contamination

Research on remediation strategies has generally targeted the more common and regulated phthalates. While the principles of these techniques could theoretically be applied to this compound, no specific studies were found.

Bioremediation Approaches

Bioremediation utilizes microorganisms like bacteria and fungi to break down contaminants. nih.gov The process for phthalates typically involves the enzymatic hydrolysis of the ester bonds, breaking the compound down into phthalic acid and the corresponding alcohol. nih.gov Phthalates with long or branched alkyl chains, such as this compound, are generally considered less susceptible to biodegradation than those with shorter, linear chains. researchgate.net However, no research has been published that specifically investigates bioremediation approaches or microbial degradation pathways for this compound.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radicals, such as hydroxyl radicals, to degrade persistent organic pollutants. iwaponline.comabzums.ac.irjbums.orgnih.govnih.gov Techniques like ozonation, Fenton processes, and UV/H₂O₂ have been shown to be effective in degrading various phthalate esters in aqueous solutions. iwaponline.comnih.gov The efficacy of these processes depends on factors like the chemical structure of the phthalate. To date, no studies have been published that specifically evaluate the effectiveness of AOPs for the remediation of this compound.

Socio-Economic and Policy Research on Phthalate Transitions

Socio-economic and policy research related to phthalates focuses on the costs associated with their health and environmental impacts and the economic implications of transitioning to safer alternatives. cabidigitallibrary.orgoecd.org These studies almost exclusively analyze the high-profile, regulated phthalates due to their widespread use and established health concerns. nih.govnovapublishers.comescholarship.org Consequently, there is no specific socio-economic or policy research available that discusses transitions away from this compound.

Future Research Directions and Emerging Areas in Bis 4 Methyloctyl Phthalate Studies

Integrated Environmental Modeling of Fate and Transport

Predicting the environmental behavior of Bis(4-methyloctyl) phthalate (B1215562) is a primary goal for future research. This involves the development of sophisticated, integrated environmental models that can simulate its fate and transport across various environmental compartments, including air, water, soil, and sediment. researchgate.netrsc.org These models are essential for estimating potential exposure levels and identifying areas of accumulation.

A significant challenge is the limited availability of specific physicochemical data for Bis(4-methyloctyl) phthalate. mst.dkchemicalbook.com To overcome this, future studies will likely rely on data from surrogate compounds, such as other high molecular weight branched-chain phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), for which more data is available. mst.dkmst.dkepa.govepa.gov Key parameters required for these models include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). epa.govepa.gov

Table 1: Physicochemical Properties of High Molecular Weight Phthalates (Surrogates for this compound)

| Property | Diisononyl phthalate (DINP) | Diisodecyl phthalate (DIDP) |

|---|---|---|

| Molecular Formula | C26H42O4 | C28H46O4 |

| Molecular Weight | 418.6 g/mol | 446.7 g/mol |

| Water Solubility | <0.001 mg/L | <0.001 mg/L |

| Vapor Pressure | <5.0 x 10^-7 mmHg at 25°C | <5.0 x 10^-7 mmHg at 25°C |

| Log Kow | >8.0 | >8.0 |

Data sourced from the Danish Environmental Protection Agency review on DINP and DIDP. mst.dkmst.dk

These models will need to account for various environmental processes such as advection, dispersion, partitioning, and degradation (both biotic and abiotic). researchgate.netrsc.org By integrating data on environmental conditions (e.g., temperature, pH, organic carbon content) with the chemical's properties, researchers can create more accurate predictions of its environmental distribution.

Novel Analytical Method Development for Ultra-Trace Detection

The accurate measurement of this compound at environmentally relevant concentrations presents a significant analytical challenge. Future research will focus on developing novel analytical methods capable of ultra-trace detection in complex matrices such as water, soil, sediment, and biota. researchgate.netcdc.govmdpi.comconicet.gov.ardntb.gov.ua

Current methods for phthalate analysis often involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netcdc.gov However, the detection of high molecular weight phthalates like this compound can be hampered by their low volatility and potential for matrix interference.

Emerging trends in analytical chemistry that will be crucial for future studies include:

Advanced Sample Preparation Techniques: Development of more efficient and selective extraction and clean-up methods to isolate the target analyte from complex environmental samples.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide greater specificity and sensitivity, allowing for the unambiguous identification and quantification of this compound and its transformation products.

On-line Hyphenated Techniques: The coupling of sample preparation, separation, and detection into a single automated system, such as on-line solid-phase extraction coupled with LC-MS/MS, can improve throughput and reduce the risk of contamination. mdpi.comconicet.gov.ar

Mechanistic Studies of Environmental Transformation under Diverse Conditions

Understanding the transformation of this compound in the environment is key to assessing its persistence and the formation of potentially more mobile or toxic degradation products. Future research will need to conduct detailed mechanistic studies on its biodegradation and abiotic degradation under a variety of environmental conditions. rsc.org

Biodegradation: The primary mechanism for the breakdown of phthalates in the environment is microbial degradation. rsc.org For high molecular weight phthalates with branched chains, like this compound, the degradation process is thought to be initiated by the hydrolysis of the ester bonds, followed by the breakdown of the resulting phthalic acid and alcohol moieties. core.ac.uknih.govnih.gov However, the branched structure can present steric hindrance to microbial enzymes, potentially slowing the degradation rate compared to linear phthalates. bcerp.org Future studies should focus on:

Identifying the specific microbial consortia and enzymes responsible for the degradation of branched-chain phthalates.

Elucidating the complete metabolic pathways, including the identification of all intermediate and final degradation products.

Investigating the influence of environmental factors such as temperature, pH, oxygen availability, and the presence of co-contaminants on degradation rates. nih.gov

Biosynthesis of Phthalates in Natural Systems and Anthropogenic Contributions

While the vast majority of phthalates in the environment are of anthropogenic origin, there is growing evidence that some organisms, including plants, fungi, and bacteria, can naturally produce certain phthalate esters. researchgate.net This discovery complicates the assessment of phthalate pollution, as it introduces a natural background level that must be considered.

Future research in this area will need to address:

Confirmation of Biosynthesis: Rigorous studies are needed to confirm whether this compound or structurally similar compounds can be biosynthesized and by which organisms.

Elucidation of Biosynthetic Pathways: If natural production is confirmed, the enzymatic pathways and genetic basis for the synthesis of these compounds will need to be investigated.

Quantifying Natural vs. Anthropogenic Sources: A significant challenge will be to develop methodologies to distinguish between natural and anthropogenic sources of this compound in environmental samples. This may involve the use of isotopic analysis or the identification of specific biomarkers associated with either source.

Design of Sustainable Alternatives with Reduced Environmental Mobility

In response to concerns about the environmental persistence and potential health effects of some phthalates, there is a growing demand for safer and more sustainable alternatives. ineris.fruml.eduumd.edu Future research will focus on the design and development of novel plasticizers that exhibit reduced environmental mobility and are readily biodegradable.

Key characteristics of these sustainable alternatives would include:

Lower Lipophilicity: A lower octanol-water partition coefficient (Kow) would reduce the tendency of the plasticizer to bioaccumulate in organisms and partition to organic matter in soil and sediment.

Increased Water Solubility: Higher water solubility could enhance bioavailability for microbial degradation.

Biodegradable Moieties: Incorporating chemical structures that are more susceptible to enzymatic attack can accelerate the biodegradation process.

Reduced Leaching: Developing plasticizers that are more strongly bound within the polymer matrix can minimize their release into the environment.

Examples of alternative plasticizer classes currently being explored include citrates, sebacates, adipates, and benzoates. uml.edunayakem.com

Table 2: Examples of Alternative Plasticizer Classes

| Plasticizer Class | Key Properties |

|---|---|

| Citrates | Generally have lower toxicity profiles and are more biodegradable. |

| Sebacates | Offer good performance at low temperatures. |

| Adipates | Used in a wide range of applications, often with good flexibility. |

| Benzoates | High-solvating plasticizers with rapid fusing properties. |

Information sourced from reviews on phthalate alternatives. uml.edunayakem.com

Harmonization of Global Monitoring Data for Comprehensive Environmental Assessment

To gain a comprehensive understanding of the global distribution and long-term trends of this compound, it is essential to establish harmonized global monitoring programs. pops.intufz.de Currently, data on the environmental concentrations of many emerging plasticizers, including this compound, are scarce and fragmented. nih.govrsc.orgnewsweek.com

Future efforts in this area should focus on:

Standardized Analytical Protocols: The development and adoption of standardized analytical methods across different laboratories and monitoring programs to ensure data comparability.

International Collaboration: Fostering collaboration between researchers and regulatory agencies worldwide to share data and coordinate monitoring efforts.

Creation of a Centralized Database: Establishing a publicly accessible global database for environmental monitoring data on this compound and other plasticizers. This would facilitate large-scale environmental assessments and trend analysis.

Inclusion in Global Monitoring Plans: Advocating for the inclusion of emerging plasticizers like this compound in existing international monitoring frameworks, such as the Global Monitoring Plan for Persistent Organic Pollutants under the Stockholm Convention. pops.int

By addressing these future research directions, the scientific community can build a more complete picture of the environmental behavior of this compound, enabling more informed risk assessments and the development of sustainable solutions.

Q & A

Q. How can researchers detect and quantify Bis(4-methyloctyl) phthalate in environmental or biological samples?

To detect and quantify this compound, use solid-phase extraction (SPE) combined with high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) . This method is validated for separating phthalate metabolites from complex matrices like urine or water. For example, a 2023 study optimized SPE parameters (e.g., C18 cartridges) to achieve recovery rates >85% and detection limits <0.1 ng/mL . Calibration curves should account for matrix effects, and isotopically labeled internal standards (e.g., deuterated phthalates) are critical for accuracy.

Q. What are the primary health outcomes associated with this compound exposure in animal models?

Animal studies focus on endocrine disruption and developmental toxicity . Key endpoints include:

- Reduced testosterone synthesis in rodents (observed at doses >50 mg/kg/day).

- Altered ovarian follicle counts in female rats.

- Hepatic enzyme induction (e.g., CYP450 isoforms).

Experimental designs should adhere to OECD guidelines for chronic toxicity testing, including control groups, dose-response gradients (e.g., 10–100 mg/kg/day), and histopathological evaluations .

Q. How do environmental factors influence the degradation of this compound in soil or water systems?

Degradation rates depend on microbial activity , pH , and UV exposure . Aerobic conditions accelerate breakdown via bacterial esterases, while anaerobic environments favor persistence. For lab studies, simulate natural conditions using soil microcosms with standardized OECD 307 protocols. Measure half-lives (t½) under varying temperatures (e.g., 20°C vs. 30°C) and document metabolite profiles (e.g., monoesters) via GC-MS .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in epidemiological data on phthalate toxicity?

Contradictions often arise from confounding variables (e.g., co-exposure to other plasticizers) or exposure misclassification . To address this:

- Use biomonitoring (e.g., urinary metabolites) rather than self-reported exposure data.

- Apply causal inference models (e.g., directed acyclic graphs) to identify confounding pathways.

- Stratify analyses by subpopulations (e.g., pregnant women, children) and adjust for covariates like BMI and dietary habits .

Q. What methodological frameworks are recommended for synthesizing evidence across phthalate toxicity studies?

Adopt the Navigation Guide or Systematic Review Protocol for phthalates:

Standardize dose metrics : Convert administered doses to human equivalent doses (HED) using body surface area scaling.

Assess risk of bias : Use tools like SYRCLE’s RoB tool for animal studies or Newcastle-Ottawa Scale for epidemiology.

Synthesize data : Conduct meta-analyses if heterogeneity (I<sup>2</sup>) <50%, or use narrative synthesis for high variability.

Grade confidence : Rate evidence as "Robust," "Moderate," or "Slight" based on consistency and study quality .

Q. How can in silico models predict the cumulative risk of this compound with co-occurring plasticizers?

Combine physiologically based pharmacokinetic (PBPK) modeling and toxicokinetic data to simulate additive or synergistic effects. Key steps:

Q. What novel biomarkers are emerging for assessing long-term exposure to this compound?

Recent studies propose:

- Oxidative stress markers : 8-hydroxy-2’-deoxyguanosine (8-OHdG) in urine.

- Epigenetic signatures : DNA methylation at loci near steroidogenic genes (e.g., CYP19A1).

- Metabolomic profiles : Alterations in arachidonic acid pathways detected via LC-HRMS.

Validate biomarkers using longitudinal cohorts and adjust for batch effects in multi-omics datasets .

Methodological Notes

- Data Extraction : Create standardized tables for study outcomes, including dose, sample size, statistical methods, and effect sizes (e.g., odds ratios) .

- Confidence Grading : Use predefined criteria (e.g., "Robust" = ≥3 high-quality studies with consistent findings) .

- Ethical Compliance : Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) and human subject protocols (e.g., IRB approval) .

For further guidance, consult protocols from the National Academies of Sciences on cumulative risk assessment and the CDC Biomonitoring Program for exposure metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.